S-Heptyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Heptyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate is an organic compound that belongs to the family of biphenyl derivatives This compound is characterized by the presence of a heptyl group and a pentyl group attached to the biphenyl core, along with a carbothioate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-Heptyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core is synthesized through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated biphenyl with an organoboron compound in the presence of a palladium catalyst.
Introduction of Heptyl and Pentyl Groups: The heptyl and pentyl groups are introduced through alkylation reactions.
Formation of Carbothioate Group: The carbothioate group is introduced through a thiolation reaction, where a thiol (e.g., thiobenzoic acid) reacts with the biphenyl derivative in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of S-Heptyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
S-Heptyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Halides (e.g., NaBr), amines (e.g., NH₃), and organometallic reagents (e.g., Grignard reagents) under appropriate solvent conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Thiols, thioethers, and alcohols.
Substitution: Halogenated biphenyls, aminated biphenyls, and organometallic derivatives.
Wissenschaftliche Forschungsanwendungen
S-Heptyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate has diverse applications in scientific research, including:
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of S-Heptyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and proteins, modulating their activity and function.
Pathways Involved: It can influence signaling pathways, such as the MAPK/ERK pathway, leading to changes in cellular processes like proliferation, apoptosis, and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4’-Pentyl-4-biphenylcarbonitrile: A nematic liquid crystal with similar structural features but different functional groups.
4’-Heptyl-4-biphenylcarbonitrile: Another biphenyl derivative with a heptyl group but lacking the carbothioate functionality.
Uniqueness
S-Heptyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate is unique due to its combination of heptyl and pentyl groups with a carbothioate functional group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .
Eigenschaften
CAS-Nummer |
90336-56-4 |
---|---|
Molekularformel |
C25H34OS |
Molekulargewicht |
382.6 g/mol |
IUPAC-Name |
S-heptyl 4-(4-pentylphenyl)benzenecarbothioate |
InChI |
InChI=1S/C25H34OS/c1-3-5-7-8-10-20-27-25(26)24-18-16-23(17-19-24)22-14-12-21(13-15-22)11-9-6-4-2/h12-19H,3-11,20H2,1-2H3 |
InChI-Schlüssel |
GGBCPIYFTDUQAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCSC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.